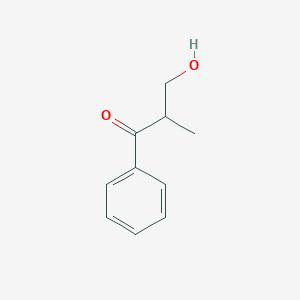

3-Hydroxy-2-methyl-1-phenylpropan-1-one

Übersicht

Beschreibung

3-Hydroxy-2-methyl-1-phenylpropan-1-one , also known by other names such as 2-Hydroxy-2-methylpropiophenone , 1-Phenyl-2-methyl-2-hydroxypropanone , and 2-Methyl-3-phenyl-3-oxopropan-2-ol , is a chemical compound with the molecular formula C10H12O2 . It belongs to the class of aryl ketones and is characterized by a hydroxyl group (OH) and a methyl group (CH3) attached to the phenyl ring. This compound plays a crucial role in various applications, including photoinitiators for UV-curable resins and crosslinking of polymers .

Synthesis Analysis

The synthesis of This compound involves several methods. One common approach is the acylation of 2-methylpropiophenone using an appropriate reagent. For instance, the reaction of 2-methylpropiophenone with hydrogen peroxide in the presence of a catalyst can yield the desired product. Additionally, other synthetic routes, such as oxidation or reduction , have been explored in the literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring (C6H5) attached to a propionyl group (C3H5CO-) via a hydroxyl group (OH). The methyl group (CH3) is positioned at the alpha carbon of the propionyl group. The arrangement of atoms and functional groups in the molecule significantly influences its properties and reactivity .

Chemical Reactions Analysis

- Reduction and Oxidation : These reactions modify the functional groups attached to the phenyl ring or the propionyl group .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Catalysis and Reaction Mechanisms

Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one has contributed to understanding catalysis and reaction mechanisms. For instance, studies have focused on its role in solvolysis reactions, where it acts as an intermediate. These studies help in understanding the catalytic processes and the formation of elimination products in such reactions (Thibblin & Sidhu, 1993).

Structural Analysis and Spectroscopy

Significant work has been done in the field of structural analysis and vibrational spectroscopy of this compound. Fourier Transform Infrared (FTIR) spectrum studies have been carried out to understand its molecular geometry and vibrational frequencies, contributing to the broader field of molecular spectroscopy (Belaidi, Bouchaour, & Maschke, 2013).

Tautomerism Studies

Investigations into the tautomerism of aryl-substituted phenylpropanes, including this compound, have been conducted. These studies explore how such compounds exist in different forms (tautomers) and their behavior in various phases. This research aids in understanding the chemical properties and reactivity of such molecules (Cunningham, Lowe, & Threadgill, 1989).

Organic Synthesis Applications

The compound has been studied in the context of organic synthesis, particularly in the Reformatsky reaction. It plays a role in the synthesis of diastereomeric esters, contributing to the broader field of organic synthesis and stereochemistry (MatsumotoTakashi & FukuiKenji, 1972).

Photopolymerization Studies

Research on this compound has explored its role in photopolymerization processes. Studies have examined its interaction with other compounds in photoinitiated free-radical polymerization, contributing to advancements in polymer chemistry (Alupei, Alupei, & Ritter, 2002).

Enzymatic and Metabolic Studies

The compound has been the subject of enzymatic and metabolic studies. These investigations focus on the metabolic pathways and enzymatic reactions involving tertiary amines, which is critical for understanding various biological processes and drug metabolism (Abdel-Monem, 1975).

Green Chemistry

Research in green chemistry has included the synthesis of derivatives of this compound. These studies are significant for developing more environmentally friendly and sustainable chemical processes (Li et al., 2013).

Asymmetric Synthesis

The compound has been studied in the context of asymmetric synthesis, such as in the hydrogenation of 1-phenylpropane-1,2-dione. Research in this area contributes to the field of chiral synthesis, which is important in the production of optically active compounds (Toukoniitty et al., 2004).

Wirkmechanismus

The primary mechanism of action lies in its role as a radical photoinitiator . Upon exposure to UV light, it generates reactive radicals that initiate the polymerization process. These radicals react with monomers, leading to the formation of crosslinked polymer networks. Understanding this mechanism is crucial for optimizing its use in UV-curable coatings and adhesives .

Safety and Hazards

Zukünftige Richtungen

Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one continues to explore its applications in various fields, including coatings, adhesives, and biomedical materials. Investigating novel derivatives, improving synthesis methods, and understanding its interactions with other compounds are promising avenues for future studies .

Eigenschaften

IUPAC Name |

3-hydroxy-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHKOCQFUSUCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456102 | |

| Record name | 3-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-22-1 | |

| Record name | 3-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

![TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE](/img/structure/B99406.png)

![2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide](/img/structure/B99407.png)